3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a methoxyphenyl group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol typically involves the reaction of 4-methoxybenzyl alcohol with 3,5-bis(trifluoromethyl)phenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the methoxybenzyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives with reduced functional groups.
Substitution: Substituted phenolic compounds with various functional groups replacing the methoxy or trifluoromethyl groups.
Scientific Research Applications
3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3,5-Bis(trifluoromethyl)phenol: Lacks the methoxyphenyl group, leading to variations in reactivity and applications.
4-Methoxybenzyl Alcohol: Contains a methoxy group but lacks the phenolic hydroxyl and trifluoromethyl groups.
Uniqueness
3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol is unique due to the combination of its methoxyphenyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups on the phenol ring enhances its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-4-2-10(3-5-13)9-21-14-7-11(15(16,17)18)6-12(19)8-14/h2-8,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIKNHDCRRXYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.